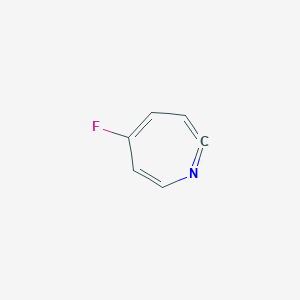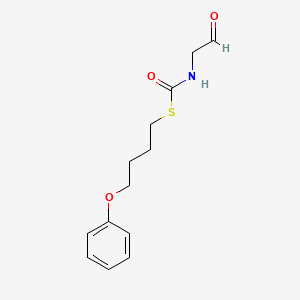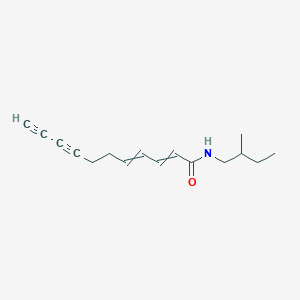
N-(2-Methylbutyl)undeca-2,4-diene-8,10-diynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylbutyl)undeca-2,4-diene-8,10-diynamide, with the chemical formula C₁₆H₂₁NO, is an organic compound. Its IUPAC name is (2E,4E)-N-(3-methylbutyl)undeca-2,4-dien-8,10-diynamide. The compound contains a total of 38 bonds, including 17 non-H bonds, 5 multiple bonds, 7 rotatable bonds, 3 double bonds, 2 triple bonds, and 1 secondary amide (aliphatic) . Here’s the 2D and 3D structure:
Preparation Methods
Synthetic Routes:: The synthetic routes for N-(2-Methylbutyl)undeca-2,4-diene-8,10-diynamide involve the coupling of appropriate starting materials. Unfortunately, specific literature on its synthesis is limited. it likely proceeds through alkyne coupling reactions.
Industrial Production:: Industrial-scale production methods are not well-documented. Researchers may explore modifications of existing synthetic pathways or develop novel approaches.
Chemical Reactions Analysis
Reactivity:: N-(2-Methylbutyl)undeca-2,4-diene-8,10-diynamide can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can yield different products.
Substitution: Substituents can be introduced at various positions.
Other Transformations: Alkyne functional groups allow diverse chemical modifications.
Oxidation: Oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Appropriate nucleophiles (e.g., Grignard reagents).
Other Reactions: Catalysts and suitable solvents.
Major Products:: The specific products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating biological interactions.
Medicine: Targeting specific pathways.
Industry: Developing new materials or catalysts.
Mechanism of Action
The compound’s mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore related compounds with similar structural features
Properties
CAS No. |
99615-79-9 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
N-(2-methylbutyl)undeca-2,4-dien-8,10-diynamide |
InChI |
InChI=1S/C16H21NO/c1-4-6-7-8-9-10-11-12-13-16(18)17-14-15(3)5-2/h1,10-13,15H,5,8-9,14H2,2-3H3,(H,17,18) |
InChI Key |
TWRMPJKEQKPLJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC(=O)C=CC=CCCC#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


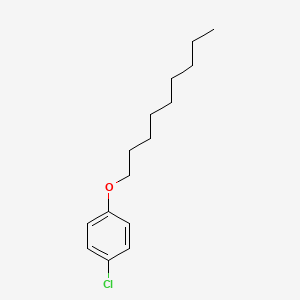
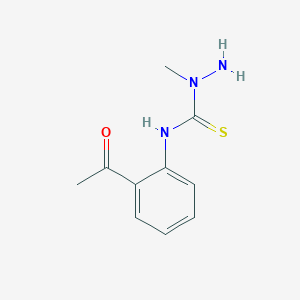
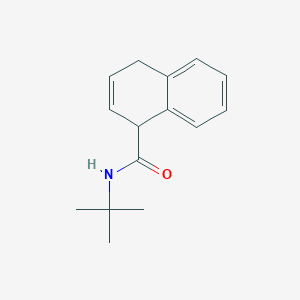
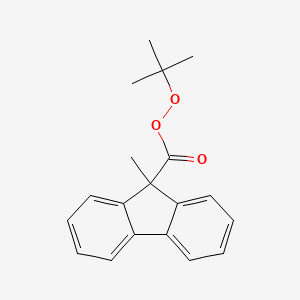
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
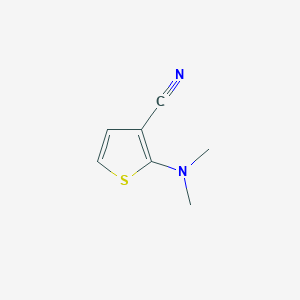
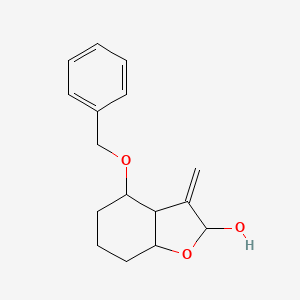

![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)

